molecular formula C12H10O5 B13815737 1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo-

1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo-

Katalognummer: B13815737
Molekulargewicht: 234.20 g/mol
InChI-Schlüssel: PESQUHVOSVWENL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- is a chemical compound with the molecular formula C12H12O5 It is a derivative of indene, characterized by the presence of carboxylic acid, methoxy groups, and a ketone functional group

Vorbereitungsmethoden

The synthesis of 1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .

Analyse Chemischer Reaktionen

1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Wirkmechanismus

The mechanism of action of 1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives .

Vergleich Mit ähnlichen Verbindungen

1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- can be compared with similar compounds such as:

    1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dihydroxy-1-oxo-: This compound has hydroxyl groups instead of methoxy groups, which can lead to different chemical reactivity and biological activity.

    1H-Indene-4-carboxaldehyde,2,3-dihydro-:

Eigenschaften

Molekularformel

C12H10O5

Molekulargewicht

234.20 g/mol

IUPAC-Name

6,7-dimethoxy-1-oxoindene-4-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h3-5H,1-2H3,(H,14,15)

InChI-Schlüssel

PESQUHVOSVWENL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=CC2=O)C(=C1)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.